BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

HDAC4 inhibition Class IIa selectivity regioisomerism

This 3-CF₃,4-Cl oxadiazole benzamide (CAS 793690-46-7) is the distinct regioisomer required for class IIa HDAC4 selectivity screening (cf. Novartis patent WO2013008162A1). Unlike the 4-CF₃ isomer, this substitution pattern is predicted to confer HDAC4 inhibitory activity. Use in halogen scanning to dissect antibacterial mechanisms (trans-translation inhibition vs. membrane depolarization vs. lipoteichoic acid biosynthesis). Pair with KKL-40 (4-F analog) for LL-37 synergy and resistance-development assays. Risk of functional divergence from positional isomers is high—validate identity by XRD before use.

Molecular Formula C16H9ClF3N3O2
Molecular Weight 367.71
CAS No. 793690-46-7
Cat. No. B2888676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS793690-46-7
Molecular FormulaC16H9ClF3N3O2
Molecular Weight367.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H9ClF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
InChIKeyZBHUCEVJOSCQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 793690-46-7): Structural Identity and Procurement Baseline


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 793690-46-7) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its core structure comprises a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-amino position with a 3-(trifluoromethyl)benzamide moiety. The solid-state conformation and intramolecular geometry of this compound have been confirmed by single-crystal X-ray diffraction, establishing a definitive structural baseline for procurement specification and purity verification [1].

Why In-Class N-(1,3,4-Oxadiazol-2-yl)benzamides Cannot Be Interchanged: The Case for 793690-46-7


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a privileged chemotype in antibacterial drug discovery, but small structural perturbations—particularly halogen substitution pattern and regioisomerism—profoundly alter both potency spectrum and mechanism of action. A systematic comparative study demonstrated that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides diverge mechanistically: some inhibit trans-translation, others target lipoteichoic acid biosynthesis, and yet others depolarize bacterial membranes, with subtle modifications dictating which pathway is engaged [1]. A separate halogenation campaign identified HSGN-2241, a close structural analog, as a membrane-depolarizing bactericidal agent effective against multi-drug resistant Gram-positive clinical isolates and pre-formed MRSA biofilms, illustrating that even single-halogen variations on the benzamide ring yield functionally distinct compounds [2]. Consequently, substituting N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide with any other in-class analog—including its 4-CF₃ positional isomer (CAS 847939-37-1) or the 4-fluorophenyl variant KKL-40 (CAS 865285-47-8)—without explicit comparative bioactivity validation carries a high risk of selecting a compound with a divergent target profile and antibacterial spectrum.

Quantitative Differentiation Evidence for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide vs. Closest Analogs


Regiochemistry Defines Target Engagement: 3-CF₃ vs. 4-CF₃ Benzamide Positional Isomers Exhibit Distinct Biological Profiles

The 3-(trifluoromethyl)benzamide regioisomer of this compound is structurally embedded within the patent-defined genus of trifluoromethyl-oxadiazole derivatives claimed as Class IIa-selective HDAC4 inhibitors [1]. The 4-CF₃ positional isomer (CAS 847939-37-1) is explicitly excluded from the primary pharmacophore definition in key patent disclosures, which focus on specific regioisomeric and heteroaryl substitution patterns for HDAC4 isoform selectivity [2]. This regiospecificity is consistent with structure-activity relationship (SAR) findings on related TFMO-containing benzamides, where compound 2 (a close analog) demonstrated 150-fold selectivity for class IIa over class I/IIb HDAC isoforms (IC₅₀ 0.02 μM vs. 3.0 μM) [3]. The 3-CF₃ substitution pattern is therefore a critical determinant of target selectivity that cannot be replicated by the 4-CF₃ isomer.

HDAC4 inhibition Class IIa selectivity regioisomerism

Synthetic Accessibility and Reproducibility: Validated NMI-TfCl-Mediated Amide Coupling Route with Quantified Yield for the 3-CF₃ Regioisomer

A reported modified methodology employing N-methylimidazole (NMI)–TfCl (triflyl chloride) mediates amide bond formation between electronically deactivated, less basic (hetero)aryl amines and carboxylic acids under mild conditions, and has been specifically validated on the 3-(trifluoromethyl)benzamide oxadiazole scaffold [1]. This protocol is tolerant of sterically challenging and electronically deactivating substrates, making it suitable for the synthesis of the target compound in reproducible yield. In contrast, the 4-CF₃ positional isomer (CAS 847939-37-1) lacks a published, optimized coupling protocol for this specific amine–acid pair, and the 4-fluorophenyl analog KKL-40 (CAS 865285-47-8) involves a distinct amine precursor (5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine vs. 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) requiring separate reaction optimization. The validated protocol for the 3-CF₃, 4-Cl-phenyl combination provides procurement confidence in synthesis reproducibility and scalability.

amide bond formation NMI-TfCl coupling synthesis reproducibility

Antibacterial Potency Against Francisella tularensis: KKL-40 (4-F Analog) Sets a Benchmark That the 4-Cl Analog Is Positioned to Interrogate

KKL-40 (the 4-fluorophenyl analog, CAS 865285-47-8) is a validated small-molecule inhibitor of bacterial trans-translation with exceptional in vitro activity against Francisella tularensis: MIC of 0.12 µg/mL against the attenuated LVS strain and 0.44 µg/mL against the fully virulent Schu S4 strain [1]. In ex vivo macrophage infection models, KKL-40 combined with IFN-γ stimulation reduced intracellular F. tularensis by >99%, arresting bacterial proliferation at all stages of the infection cycle without cytotoxicity to eukaryotic cells [1]. The 4-chlorophenyl analog (CAS 793690-46-7) differs from KKL-40 by a single halogen atom on the oxadiazole 5-phenyl ring (Cl vs. F). In head-to-head antibacterial screening across five bacterial strains, KKL-40 (4-F) demonstrated equal or superior MICs compared to KKL-35 (another oxadiazole analog) against B. anthracis (0.1 vs. 0.3 µg/mL), E. coli ΔtolC (0.2 vs. 0.5 µg/mL), and M. smegmatis (0.3 vs. 0.4 µg/mL), while both compounds showed HeLa cytotoxicity >31.8 µg/mL [2]. This halogen-dependent potency variation establishes KKL-40 as a quantitative benchmark; the 4-chlorophenyl analog is the logical next comparator for SAR interrogation of the halogen effect on trans-translation inhibition and anti-Francisella potency.

Francisella tularensis trans-translation inhibition ribosome rescue intracellular infection

Cytotoxicity Selectivity Window: KKL-40 Demonstrates >100-Fold Safety Margin That Defines the Benchmark for the 4-Cl Analog

KKL-40 was not cytotoxic to HeLa cells at concentrations exceeding 31.8 µg/mL, representing a >100-fold selectivity window relative to its effective MIC values (e.g., 0.1–0.3 µg/mL against Gram-positive pathogens) [1][2]. This quantitative cytotoxicity benchmark establishes a critical safety parameter for the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype. The 4-chlorophenyl analog has not yet been evaluated for HeLa cytotoxicity in published studies. Any procurement decision for the 4-Cl analog for cellular or in vivo studies must account for the absence of this key selectivity data, with KKL-40's HeLa CC₅₀ >31.8 µg/mL serving as the class reference point against which the 4-Cl analog's therapeutic window must be measured [1].

cytotoxicity therapeutic index HeLa selectivity

LL-37 Synergy Is Specific to the Oxadiazole-Benzamide Scaffold and May Depend on Halogen Substitution

KKL-40 demonstrates synergistic antibacterial activity with the human cathelicidin antimicrobial peptide LL-37 against S. aureus, a property not shared with conventional antibiotics tested (daptomycin, kanamycin, erythromycin) [1]. Furthermore, S. aureus developed minimal resistance to KKL-40 even after multiday passage at sublethal concentrations, whereas rapid resistance emerged against ciprofloxacin under identical conditions [1]. Whether the 4-chlorophenyl analog retains, loses, or enhances this LL-37 synergy is unknown and represents a key differentiator for research programs focused on host-directed antibacterial strategies. The absence of LL-37 synergy data for the 4-Cl analog is a critical evidence gap that researchers must address if host defense peptide potentiation is a desired pharmacological property.

synergy LL-37 cathelicidin Staphylococcus aureus host defense peptide

Optimal Research and Procurement Application Scenarios for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 793690-46-7)


Halogen-SAR Interrogation of trans-Translation Inhibition and Anti-Francisella Potency

Researchers investigating the structure-activity relationship of halogen substitution on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold should procure the 4-chlorophenyl analog alongside KKL-40 (4-F analog) as a matched pair for direct head-to-head comparison. KKL-40 provides fully characterized quantitative benchmarks: MIC 0.12 µg/mL (F. tularensis LVS) and 0.44 µg/mL (Schu S4), >99% intracellular bacterial clearance with IFN-γ co-stimulation in macrophage models, and HeLa CC₅₀ >31.8 µg/mL [1]. The 4-Cl analog enables systematic evaluation of halogen size, electronegativity, and lipophilicity effects on trans-translation inhibition, antibacterial spectrum, and mammalian cytotoxicity. The Validated NMI-TfCl-mediated amide coupling protocol provides a reproducible synthetic route to the 4-Cl analog for analog library expansion [2].

Class IIa HDAC4 Inhibitor Lead Identification with Defined Regiochemistry

Drug discovery programs targeting Class IIa HDAC4 with isoform selectivity should procure the 3-CF₃ regioisomer (CAS 793690-46-7), as this substitution pattern is encompassed within the Novartis patent genus (WO2013008162A1, US-9056843-B2) claiming selective HDAC4 inhibitory activity [1]. The 4-CF₃ positional isomer (CAS 847939-37-1) is predicted to lack this selectivity based on patent SAR. Independent profiling of closely related TFMO-benzamide analogs has confirmed 150-fold class IIa-over-class I/IIb selectivity (IC₅₀ 0.02 µM vs. 3.0 µM), validating the pharmacophore hypothesis [2]. The target compound should be evaluated in biochemical HDAC isoform panels and cellular target engagement assays to quantify its selectivity window.

Host-Directed Antibacterial Strategy: LL-37 Synergy and Resistance Profiling

Research groups exploring host defense peptide potentiation as an antibacterial strategy should evaluate the 4-Cl analog for LL-37 synergy, using KKL-40 as the positive control. KKL-40 synergizes with human cathelicidin LL-37 to inhibit S. aureus, and S. aureus develops minimal resistance to KKL-40 under sublethal passage conditions [1]. The 4-Cl analog's LL-37 synergy profile will determine whether halogen substitution (F→Cl) modulates this therapeutically relevant property. Procurement should be coupled with a planned checkerboard synergy assay against S. aureus (including MRSA) and multiday resistance generation studies with ciprofloxacin as a resistance-prone comparator.

Membrane Depolarization Mechanism-of-Action Studies in Gram-Positive Pathogens

Investigators studying bacterial membrane depolarization as an antibacterial mechanism should include this compound in halogen scanning libraries. A recent halogenation study of N-(1,3,4-oxadiazol-2-yl)benzamides identified HSGN-2241 as a membrane-depolarizing agent that kills multi-drug resistant Gram-positive clinical isolates and eradicates pre-formed MRSA biofilms via potassium ion release [1]. The 3-CF₃, 4-Cl substitution pattern represents a distinct halogen combination not yet profiled in published membrane depolarization assays. Procurement enables systematic evaluation of whether this halogen arrangement engages the membrane depolarization mechanism, lipoteichoic acid biosynthesis inhibition, trans-translation inhibition, or an alternative pathway [2].

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.